molecular formula C11H17N3S B13252741 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine

Cat. No.: B13252741
M. Wt: 223.34 g/mol
InChI Key: YCYWHOHINUYDGB-UHFFFAOYSA-N
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Description

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrimidine with a piperidine-thiol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine
  • 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole
  • 2-thio-containing pyrimidines

Uniqueness

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

2-(2-piperidin-4-ylethylsulfanyl)pyrimidine

InChI

InChI=1S/C11H17N3S/c1-5-13-11(14-6-1)15-9-4-10-2-7-12-8-3-10/h1,5-6,10,12H,2-4,7-9H2

InChI Key

YCYWHOHINUYDGB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSC2=NC=CC=N2

Origin of Product

United States

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